molecular formula C20H21FN2O5S B4173294 methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate

methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate

Cat. No. B4173294
M. Wt: 420.5 g/mol
InChI Key: OZXNLELFDQJJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells.

Mechanism of Action

Methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate works by selectively inhibiting the activity of BTK, which is a key signaling molecule in B-cell receptor (BCR) signaling. By blocking the activity of BTK, methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate disrupts the survival and proliferation of cancer cells, leading to their death. Additionally, methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate has been shown to inhibit other downstream signaling molecules, such as AKT and ERK, further enhancing its anti-tumor activity.
Biochemical and Physiological Effects:
methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate has been shown to have high selectivity for BTK, with minimal off-target effects. It has also demonstrated good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. In preclinical studies, methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate is its high selectivity for BTK, which reduces the risk of off-target effects. Additionally, its good pharmacokinetic properties make it a good candidate for oral administration. However, one limitation of methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate is its potential for drug-drug interactions, as it is metabolized by the liver and may interact with other drugs that are metabolized by the same enzymes.

Future Directions

There are several future directions for the development of methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate. One potential area of research is the combination of methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate with other anti-cancer agents, such as immune checkpoint inhibitors or targeted therapies. Another area of research is the identification of biomarkers that can predict response to methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate, which can help to personalize treatment for cancer patients. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate in different types of cancer.

Scientific Research Applications

Methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in preclinical studies, demonstrating potent anti-tumor activity in various types of cancer, including B-cell malignancies, solid tumors, and lymphomas. methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate has also been shown to be effective in overcoming resistance to other BTK inhibitors, making it a promising candidate for combination therapy.

properties

IUPAC Name

methyl 2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c1-28-20(25)17-6-2-3-7-18(17)22-19(24)14-5-4-12-23(13-14)29(26,27)16-10-8-15(21)9-11-16/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXNLELFDQJJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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